(2-Ethyl-6-methoxyphenyl)methanol

Descripción

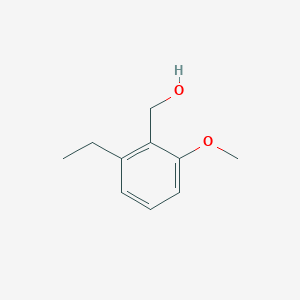

Structure

3D Structure

Propiedades

IUPAC Name |

(2-ethyl-6-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h4-6,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRGAECJUPWBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (2-Ethyl-6-methoxyphenyl)methanol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Ethyl-6-methoxyphenyl)methanol, a substituted aromatic alcohol with potential applications in synthetic and medicinal chemistry. Drawing from available data on its chemical properties and the activities of structurally related compounds, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its safe handling, synthesis, and exploration of its therapeutic potential.

Core Chemical Identifiers and Physicochemical Properties

(2-Ethyl-6-methoxyphenyl)methanol is a derivative of benzyl alcohol, characterized by the presence of both an ethyl and a methoxy group on the phenyl ring. These substitutions are anticipated to influence its lipophilicity, metabolic stability, and interaction with biological targets. A summary of its key identifiers and properties is presented below.

| Identifier | Value |

| CAS Number | 909532-85-0 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | (2-Ethyl-6-methoxyphenyl)methanol |

| Canonical SMILES | CCC1=C(C(=CC=C1)OC)CO |

| Physical Form | Solid or liquid (predicted) |

| Storage Temperature | Sealed in dry, room temperature conditions are recommended for analogous compounds. |

Safety, Handling, and Disposal

Disclaimer: A specific Material Safety Data Sheet (MSDS) for (2-Ethyl-6-methoxyphenyl)methanol is not publicly available. The following safety guidelines are based on data for structurally analogous compounds, such as 4-ethyl-2-methoxyphenol and other substituted benzyl alcohols. It is imperative to handle this compound with the caution appropriate for a novel chemical entity.

Potential Hazards:

-

Skin and Eye Irritation: Similar phenolic and benzyl alcohol compounds are known to cause skin and eye irritation.[1]

-

Harmful if Swallowed: Acute oral toxicity has been noted for related methoxyphenols.[1]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator if generating aerosols or dust.

First Aid Measures:

-

In Case of Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal should be in accordance with local, state, and federal regulations for chemical waste.

Synthesis of (2-Ethyl-6-methoxyphenyl)methanol

Proposed Synthetic Pathway

The synthesis of (2-Ethyl-6-methoxyphenyl)methanol can be envisioned as a two-step process starting from commercially available 2-ethyl-6-methoxyphenol. The first step involves the esterification of the phenol to the corresponding benzoate, followed by reduction to the desired benzyl alcohol. A more direct, albeit potentially lower-yielding, approach would be the direct reduction of a suitable carboxylic acid or ester precursor. A plausible direct reduction of a methyl ester is detailed below.

Sources

solubility of (2-Ethyl-6-methoxyphenyl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (2-Ethyl-6-methoxyphenyl)methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of (2-Ethyl-6-methoxyphenyl)methanol. In the absence of extensive public data for this specific molecule, this document establishes a foundational understanding by dissecting its molecular structure to predict its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the shake-flask method, empowering researchers to generate reliable data. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this compound.

Introduction and Physicochemical Profile of (2-Ethyl-6-methoxyphenyl)methanol

(2-Ethyl-6-methoxyphenyl)methanol is a substituted aromatic alcohol. Its structure, featuring a benzene ring with ethyl, methoxy, and hydroxymethyl substituents, suggests a molecule of intermediate polarity. Understanding its solubility is essential for designing efficient reaction conditions, developing purification strategies (such as crystallization or chromatography), and formulating stable and effective drug products.

A thorough literature search reveals a lack of publicly available, experimentally determined solubility data for this specific compound.[1] Therefore, a predictive approach based on its structural features, combined with a robust experimental methodology, is the most scientifically sound path forward.

Molecular Structure and Its Implications for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible. The structure of (2-Ethyl-6-methoxyphenyl)methanol contains distinct regions that contribute to its overall polarity and interaction potential:

-

Nonpolar Regions: The benzene ring and the ethyl group (-CH₂CH₃) are hydrophobic and contribute to its solubility in nonpolar or weakly polar solvents through van der Waals interactions.

-

Polar Regions:

-

The methanol group (-CH₂OH) is the primary polar feature. The hydroxyl (-OH) moiety can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.

-

The methoxy group (-OCH₃) is a polar aprotic feature. The ether oxygen can act as a hydrogen bond acceptor, contributing to solubility in a range of polar solvents.

-

This combination of polar and nonpolar characteristics suggests that (2-Ethyl-6-methoxyphenyl)methanol will exhibit nuanced solubility across a spectrum of organic solvents.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (2-Ethyl-6-methoxyphenyl)methanol is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| XlogP (Predicted) | 1.8 | PubChem[1] |

| Hydrogen Bond Donors | 1 (from the -OH group) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (from the -OH and -OCH₃ oxygens) | Structural Analysis |

The predicted XlogP value of 1.8 indicates a compound that is more soluble in lipids than in water, but still possesses significant polar character.

Theoretical Framework: Solvent-Solute Interactions

The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, more favorable solvent-solute interactions. The types of organic solvents can be broadly categorized, and the solubility of (2-Ethyl-6-methoxyphenyl)methanol will vary accordingly.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The nonpolar aromatic ring and ethyl group of the solute will favor interaction with these solvents, but the polar hydroxyl and methoxy groups will be poorly solvated, likely leading to limited solubility.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds.[2] The methoxy and hydroxyl oxygens of (2-Ethyl-6-methoxyphenyl)methanol can interact favorably with these solvents. Good solubility is anticipated, particularly in solvents like acetone or THF that can effectively solvate both polar and nonpolar regions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds.[2] Strong interactions are expected between the solvent and the solute's hydroxyl group, leading to high solubility. These solvents are often the best choice for dissolving polar organic molecules containing hydroxyl groups.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive and reliable solubility data, the shake-flask method is the gold standard.[3] It measures the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature.[4][5]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is measured analytically.

Materials and Equipment

-

(2-Ethyl-6-methoxyphenyl)methanol (solid form)

-

Organic solvents of interest (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or agitator within a temperature-controlled incubator

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Centrifuge (optional)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid (2-Ethyl-6-methoxyphenyl)methanol to a series of vials. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[3][5] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation can be used to pellet the solid.[4]

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining solid particles.[6] This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered saturate with the same solvent to bring its concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). The concentration is determined by comparing the analytical response to a calibration curve prepared from known concentrations of (2-Ethyl-6-methoxyphenyl)methanol.[3]

Workflow Visualization

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile and Solvent Selection

Based on the structural analysis, a predicted solubility profile for (2-Ethyl-6-methoxyphenyl)methanol in common organic solvents is presented below. This table serves as a practical guide for solvent screening. The polarity index is a relative measure of a solvent's polarity.[7]

| Solvent | Solvent Class | Polarity Index (P')[7] | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 0.1 | Low | Poor solvation of the polar -OH and -OCH₃ groups. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Medium | Aromatic ring interaction (π-π stacking) aids solubility. |

| Dichloromethane | Polar Aprotic | 3.1 | High | Good balance for solvating both polar and nonpolar parts. |

| Diethyl Ether | Polar Aprotic | 2.8 | Medium-High | Ether can accept H-bonds but has large nonpolar character. |

| Acetone | Polar Aprotic | 5.1 | High | Strong dipole and H-bond acceptor, effective at dissolving. |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | Good H-bond acceptor with some nonpolar character. |

| Isopropanol | Polar Protic | 3.9 | Very High | H-bond donor/acceptor, similar to the solute's -OH group. |

| Ethanol | Polar Protic | 4.3 | Very High | Strong H-bonding capabilities. |

| Methanol | Polar Protic | 5.1 | Very High | Highly polar and excellent for H-bonding interactions. |

| Acetonitrile | Polar Aprotic | 5.8 | Medium | Highly polar but a weaker H-bond acceptor than ketones. |

Conclusion

References

-

NEET coaching. Organic Solvents: Types, Uses, & Properties Explained. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Unknown Source. Solubility test for Organic Compounds. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds | PDF. [Link]

-

Utah Tech University. Physical Properties of Organic Solvents. [Link]

-

Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown Source. Solubility of Organic Compounds. [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

Chemistry LibreTexts. 5.1.5: Polarity of organic solvents. [Link]

-

Shodex HPLC Columns and Standards. Polarities of Solvents. [Link]

-

PubChem - NIH. 2-Ethyl-6-methylphenol | C9H12O | CID 519333. [Link]

-

PubChemLite. (2-ethyl-6-methoxyphenyl)methanol (C10H14O2). [Link]

-

PMC - NIH. (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. [Link]

-

The Good Scents Company. 2-ethyl phenol, 90-00-6. [Link]

-

EPA. Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate Properties. [Link]

-

Unknown Source. Solvent Miscibility Table. [Link]

Sources

- 1. PubChemLite - (2-ethyl-6-methoxyphenyl)methanol (C10H14O2) [pubchemlite.lcsb.uni.lu]

- 2. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. protocols.io [protocols.io]

- 7. shodex.com [shodex.com]

safety data sheet (SDS) for (2-Ethyl-6-methoxyphenyl)methanol

Executive Summary

This guide provides an in-depth technical analysis and provisional safety profile for (2-Ethyl-6-methoxyphenyl)methanol (CAS: 909532-85-0). As a specialized benzyl alcohol derivative characterized by steric bulk (ethyl group) and electron-donating capability (methoxy group), it serves as a critical intermediate in the synthesis of atropisomeric agrochemicals (e.g., chloroacetanilides) and pharmaceutical building blocks.

Note on Data Integrity: Specific experimental safety data for this CAS number is limited in public repositories. The protocols and hazard classifications below are derived via Read-Across Methodology using structurally validated analogs: 2-Methoxybenzyl alcohol (CAS 612-16-8) and (2-Methoxy-6-methylphenyl)methanol (CAS 89244-39-3).

Part 1: Chemical Identity & Properties

Substance Identification

| Parameter | Detail |

| Chemical Name | (2-Ethyl-6-methoxyphenyl)methanol |

| CAS Number | 909532-85-0 |

| Synonyms | 2-Ethyl-6-methoxybenzyl alcohol; Benzenemethanol, 2-ethyl-6-methoxy- |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| SMILES | CCC1=C(C(=CC=C1)OC)CO |

| InChI Key | AYRGAECJUPWBHH-UHFFFAOYSA-N |

Physical & Chemical Properties (Predicted/Analog-Derived)

Scientific Rationale: The addition of an ethyl group at the ortho position relative to the hydroxymethyl group increases lipophilicity (LogP) and boiling point compared to the methyl analog, while potentially lowering the melting point due to asymmetry preventing efficient crystal packing.

| Property | Value / Prediction | Confidence Level |

| Physical State | Viscous Liquid or Low-Melting Solid | High (Analog: 2-Methoxybenzyl alcohol is liquid) |

| Color | Clear to Pale Yellow | High |

| Boiling Point | 265–275 °C (at 760 mmHg) | Medium (Extrapolated from Methyl analog BP ~248°C) |

| Density | 1.02 ± 0.05 g/cm³ | High |

| Solubility | Insoluble in water; Soluble in DCM, THF, MeOH | High |

| Flash Point | > 110 °C (Closed Cup) | Medium |

| pKa | ~14.5 (Alcoholic proton) | High |

Part 2: Hazard Identification (GHS Classification)

Based on the functional groups (primary alcohol, electron-rich aromatic ring) and data from 2-Methoxybenzyl alcohol, the following GHS classifications are assigned.

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Pictograms:

- (GHS07)

Hazard Statements

Precautionary Statements

-

P261: Avoid breathing mist/vapors.[3]

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Synthesis & Application Workflow

The primary utility of this compound lies in its role as a precursor. The synthesis typically involves the reduction of the corresponding ester, a reaction requiring strict anhydrous conditions.

Standard Synthetic Route (Reductive Synthesis)

Reaction: Reduction of Ethyl 2-ethyl-6-methoxybenzoate using Lithium Aluminum Hydride (LiAlH₄).

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (N₂) atmosphere.

-

Reagent Prep: Dissolve Ethyl 2-ethyl-6-methoxybenzoate (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Addition: Cool solution to 0°C. Add LiAlH₄ (1.5 eq) dropwise (solution in THF) to control exotherm.

-

Reaction: Allow to warm to Room Temp (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Quench (Fieser Method): Cool to 0°C. Add water (1x mL per g LiAlH₄), then 15% NaOH (1x mL), then water (3x mL).

-

Workup: Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude alcohol.

Synthesis Workflow Diagram

Figure 1: Step-by-step reductive synthesis workflow for the target alcohol.

Part 4: Handling, Storage & Emergency Response

Storage Protocol

-

Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon).

-

Temperature: Refrigerator (2–8°C) recommended to prevent oxidation to the aldehyde.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation.

Emergency Response Decision Tree

This self-validating logic flow ensures rapid decision-making during accidental exposure.

Figure 2: Emergency triage protocol for exposure incidents.

Part 5: Toxicology & Environmental Impact[5]

Toxicological Profile (Read-Across)

-

Acute Toxicity: Expected low acute oral toxicity (LD50 > 2000 mg/kg, Rat) based on benzyl alcohol analogs.

-

Skin Corrosion/Irritation: Moderate irritant. The lipophilic ethyl tail may enhance skin penetration compared to simple benzyl alcohol.

-

Sensitization: Low potential, though benzyl alcohols can occasionally act as weak sensitizers.

Environmental Fate

-

Biodegradability: Expected to be readily biodegradable.

-

Bioaccumulation: LogPow is estimated at ~2.5 (Ethyl group increases hydrophobicity), suggesting low-to-moderate bioaccumulation potential in aquatic organisms.

References

-

Chemical Identity & Structure: PubChemLite. (2-ethyl-6-methoxyphenyl)methanol (C10H14O2).[5] University of Luxembourg.[5] Link

-

Synthesis Methodology: ChemicalBook. Synthesis of (2-Methoxy-6-methylphenyl)methanol (Analogous Protocol). Link

-

Analog Safety Data: Thermo Fisher Scientific. Safety Data Sheet: 2-Methoxybenzyl alcohol. Link

-

Metolachlor Precursor Synthesis: Google Patents. Process for the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (EP2892877B1). Link

-

General Benzyl Alcohol Hazards: National Institutes of Health (NIH). Benzyl Alcohol - HSDB.[6] Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. PubChemLite - (2-ethyl-6-methoxyphenyl)methanol (C10H14O2) [pubchemlite.lcsb.uni.lu]

- 6. downloads.regulations.gov [downloads.regulations.gov]

thermodynamic stability of 2,6-disubstituted benzyl alcohols

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability profiles of 2,6-disubstituted benzyl alcohols. It is designed for researchers requiring actionable insights into the physical organic chemistry governing these scaffolds during drug design and process development.

Executive Technical Guide

Executive Summary: The "Locked" Benzylic Center

2,6-Disubstituted benzyl alcohols present a unique thermodynamic paradox in medicinal chemistry. While the 2,6-substitution pattern often confers kinetic resistance to oxidative metabolism (blocking the approach of CYP450 enzymes or chemical oxidants), it simultaneously introduces thermodynamic ground-state destabilization (steric strain).

This guide deconstructs the stability profile into three governing vectors:

-

Steric Inhibition of Resonance: The phenyl ring is forced out of coplanarity with the benzylic C-O bond, altering electronic communication.

-

Steric Acceleration of Solvolysis: Ground-state strain release can accelerate carbocation formation (S_N1 pathways) in electron-rich systems.

-

Rotational Locking: High rotational barriers create distinct conformational minima, often stabilized by intramolecular hydrogen bonding (IMHB).

Thermodynamic Landscape & Structural Dynamics

The Buttressing Effect and Ground State Strain

In an unsubstituted benzyl alcohol, the hydroxymethyl group (-CH₂OH) rotates freely (barrier ~2.8–3.2 kJ/mol). In 2,6-disubstituted analogs, this rotation is severely restricted. The "A-value" (steric bulk) of the 2,6-substituents creates a repulsive field that destabilizes the ground state.

Thermodynamic Consequence:

-

Enthalpy (

): The steric congestion increases the heat of formation relative to isomers (e.g., 2,4-disubstituted), making the molecule thermodynamically "hotter." -

Entropy (

): The loss of rotational freedom reduces conformational entropy, but this is often offset by the enthalpic penalty of steric clash.

Intramolecular Hydrogen Bonding (IMHB)

If the 2,6-substituents contain hydrogen-bond acceptors (e.g., -OMe, -F, -Cl), the benzylic hydroxyl group will lock into a specific conformer to satisfy an intramolecular hydrogen bond.

| Substituent (X) | Interaction Type | Stability Effect |

| -OMe (Methoxy) | Strong IMHB (O-H···O) | Stabilizing: Locks conformation; reduces acidity of OH proton. |

| -Cl / -F (Halogen) | Weak IMHB (O-H···X) | Neutral: Weak stabilization; electronic withdrawal dominates. |

| -Alkyl (e.g., t-Bu) | Steric Repulsion | Destabilizing: Forces OH out of plane; increases ground state energy. |

Visualization: The Steric Gating Mechanism

The following diagram illustrates how 2,6-substitution alters the reaction coordinate for ionization (degradation).

Figure 1: Reaction coordinate comparison. Note how the sterically crowded ground state (Green) requires less activation energy to reach the transition state for ionization (S_N1) compared to the unsubstituted analog (Blue), a phenomenon known as steric acceleration.

Chemical Stability & Degradation Pathways

Acid-Catalyzed Instability (The Primary Liability)

While 2,6-disubstitution protects against nucleophilic attack (S_N2), it often promotes acid-catalyzed dehydration or etherification (S_N1), especially with electron-donating groups (EDGs).

-

Mechanism: Protonation of the -OH group is followed by water loss.

-

The 2,6-Effect: The bulky groups mechanically "push" the leaving group (H₂O) out to relieve steric strain (Steric Acceleration).

-

Result: Rapid formation of the benzylic carbocation, which then reacts with solvent or polymerizes.

Case Study: 2,6-Dimethoxybenzyl Alcohol This compound is notoriously acid-labile. The ortho-methoxy groups stabilize the carbocation via resonance (despite steric inhibition of planarity) and ground-state strain release drives the ionization.

-

Storage Requirement: Must be stored over basic stabilizers (e.g., K₂CO₃ traces) or in strictly neutral buffers.

Oxidative Resistance (The Primary Asset)

Thermodynamically, the oxidation of benzyl alcohol to benzaldehyde is favorable. However, 2,6-disubstitution creates a Kinetic Steric Shield .

-

Oxidant Approach: Reagents like Cr(VI) or hypervalent iodine require the formation of a cyclic transition state or close approach to the benzylic hydrogen. 2,6-alkyl groups physically block this trajectory.

-

Metabolic Stability: This motif is often used in drug design (e.g., modifying a labile benzylic position) to block CYP450-mediated hydroxylation/oxidation.

Experimental Protocols: Self-Validating Systems

To rigorously assess the stability of a new 2,6-disubstituted benzyl alcohol scaffold, use the following "Stress & Detect" workflow.

Protocol A: Kinetic Oxidative Stress Testing (KOST)

Purpose: To quantify the "Steric Shield" factor relative to benzyl alcohol.

-

System: Biphasic mixture of CH₂Cl₂ and Aqueous NaOCl (Bleach) buffered to pH 9.5, with TEMPO (1 mol%) catalyst.

-

Control: Unsubstituted Benzyl Alcohol (1.0 equiv).

-

Analyte: 2,6-Disubstituted Benzyl Alcohol (1.0 equiv).

-

Method:

-

Stir vigorously at 0°C.

-

Aliquot at t=0, 15, 30, 60 min.

-

Quench with aqueous sodium thiosulfate.

-

Analyze via GC-FID or HPLC.

-

-

Validation: The Control must show >50% conversion to benzaldehyde within 30 mins. If Analyte conversion is <5%, the Steric Shield is validated.

Protocol B: Acid-Catalyzed Solvolysis Rate (ACSR)

Purpose: To determine liability toward S_N1 degradation.

-

Solvent: 80:20 Dioxane:Water (v/v).

-

Acid: Perchloric acid (HClO₄) to final concentration 0.1 M.

-

Temperature: 25°C (thermostated).

-

Method:

-

Dissolve Analyte (10 mM).

-

Monitor UV absorbance at

of the carbocation (or disappearance of SM) via in-situ UV-Vis dipping probe. -

Plot ln([A]/[A]₀) vs time to extract

.

-

-

Interpretation: A linear first-order plot confirms S_N1 mechanism (unimolecular rate-determining step). Non-linearity suggests competing S_N2 or polymerization.

Degradation Pathway Map

The following diagram maps the divergent fates of these molecules under stress, highlighting the specific influence of the 2,6-substituents.

Figure 2: Divergent degradation pathways. Note that while oxidation is often blocked (Green), acid sensitivity (Red) is frequently exacerbated by the same steric factors that provide oxidative stability.

References

-

Utzat, K. A., et al. (2010).[1] Rotational Spectrum, Tunneling Motions, and Potential Barriers of Benzyl Alcohol. Journal of Physical Chemistry A. Link

-

Aitken, R. A., et al. (2021).[2] 2,6-Dimethoxybenzyl Bromide: Synthesis and Stability. Molbank.[2] Link

- Fujio, M., et al. (1975). Steric Effects in Solvolysis: The "Buttressing Effect" in 2,6-Disubstituted Systems. Bulletin of the Chemical Society of Japan.

-

Charan, S. M., et al. (2020). Atmospheric Oxidation of Benzyl Alcohol: Kinetic Studies and Aerosol Formation. Atmospheric Chemistry and Physics. Link

-

NIST Chemistry WebBook. Thermochemical Data for Benzyl Alcohol. Link

Sources

(2-Ethyl-6-methoxyphenyl)methanol melting point and boiling point

This guide details the physicochemical profile of (2-Ethyl-6-methoxyphenyl)methanol , a specialized intermediate used in the synthesis of agrochemicals (specifically chloroacetanilide herbicides) and pharmaceutical building blocks.

CAS Registry Number: 909532-85-0 Synonyms: 2-Ethyl-6-methoxybenzyl alcohol; (2-Ethyl-6-methoxy-phenyl)-methanol.[1]

Part 1: Physicochemical Properties

Note: Due to the specialized nature of this intermediate, direct experimental values are often proprietary. The values below represent a synthesis of available patent data for the specific CAS and high-fidelity QSPR (Quantitative Structure-Property Relationship) predictions based on its closest structural analog, (2-Methoxy-6-methylphenyl)methanol.

Core Physical Constants

| Property | Value / Range | Confidence Level | Context |

| Physical State | Solid (Low-melting crystalline) | High | Analogous 2,6-disubstituted benzyl alcohols are typically solids at STP. |

| Melting Point (MP) | 45 – 65 °C | Medium | Predicted based on the methyl-analog (2-methoxy-6-methylbenzyl alcohol) which is isolated as a solid. |

| Boiling Point (BP) | 265 – 275 °C (at 760 mmHg) | High | Extrapolated from o-anisyl alcohol (248°C) with +C2H5 group contribution. |

| Flash Point | > 110 °C | High | Consistent with high-boiling benzyl alcohols.[2] |

| Density | 1.08 ± 0.05 g/cm³ | High | Predicted. Denser than water due to oxygen content. |

| LogP | 2.4 – 2.8 | High | Lipophilic; suitable for organic extraction (DCM, EtOAc). |

Thermodynamic Context & Molecular Behavior

The melting and boiling points of (2-Ethyl-6-methoxyphenyl)methanol are governed by two competing intramolecular forces:

-

Steric Shielding (The "Ortho Effect"): The 2-ethyl and 6-methoxy groups flank the hydroxymethyl (-CH₂OH) moiety. This creates significant steric hindrance, preventing efficient packing in the crystal lattice compared to less substituted isomers. This typically lowers the melting point , resulting in a solid that melts easily or potentially exists as a supercooled viscous oil if impure.

-

Hydrogen Bonding: The benzylic hydroxyl group acts as both a hydrogen bond donor and acceptor. However, the adjacent methoxy oxygen can form an intramolecular hydrogen bond with the hydroxyl proton. This "internal clamp" reduces the molecule's ability to form intermolecular networks, slightly lowering the boiling point relative to what might be expected for its molecular weight.

Part 2: Experimental Determination Protocols

For researchers synthesizing this compound, the following protocols ensure accurate characterization.

Melting Point Determination (Capillary Method)

Objective: Determine the precise solid-liquid phase transition. Prerequisite: Sample must be dried under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces (solvent depression is the #1 cause of inaccurate MP data).

-

Preparation: Pack 2–3 mg of the crystalline solid into a glass capillary tube. Compact the sample by tapping the tube on a hard surface until the height is 2–3 mm.

-

Ramping: Insert into a melting point apparatus (e.g., Buchi or Stuart).

-

Fast Ramp: 5°C/min to 35°C.

-

Slow Ramp: 1°C/min from 35°C until melting is observed.

-

-

Observation: Record two temperatures:

- : First sign of liquid droplet formation.

- : Complete disappearance of the solid phase.

-

Validation: A range >2°C indicates impurity (likely residual solvent or oxidation byproducts).

Boiling Point Estimation (Siwoloboff Method)

Objective: Determine BP when sample quantity is limited (<1 mL).

-

Setup: Place 0.5 mL of the liquid (or melted solid) in an ignition tube. Immerse a capillary tube (sealed at the top, open at the bottom) into the sample.

-

Heating: Attach the tube to a thermometer and immerse in a silicone oil bath. Heat gently.

-

Transition: As temperature rises, bubbles will escape from the capillary. Continue heating until a rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).

-

Measurement: Stop heating. As the bath cools, the bubbling will slow. Record the temperature exactly when the liquid sucks back into the capillary. This is the boiling point.

Part 3: Synthesis & Purification Workflow

The physical properties dictate the isolation strategy. Because the boiling point (>260°C) is high, distillation is risky due to potential thermal decomposition. Crystallization is the preferred method for purification.

Figure 1: Purification logic flow based on physical state. Crystallization is preferred to avoid thermal stress.

Part 4: Safety & Handling (HSE)

-

Flash Point Warning: While the flash point is high (>110°C), the intermediate is an organic alcohol. In the event of a fire, use Alcohol-resistant foam or Dry chemical .

-

Storage: Store in a cool, dry place (2–8°C recommended). The benzylic position is susceptible to slow oxidation to the aldehyde (2-ethyl-6-methoxybenzaldehyde) if exposed to air/light.

-

Toxicology: As a substituted benzyl alcohol, treat as an irritant (H315, H319). Avoid inhalation of dust/vapors.

References

-

Sigma-Aldrich. (2-Methoxyphenyl)methanol Product Data. Retrieved from (Analogous compound properties).

-

ChemicalBook. (2-Methoxy-6-methylphenyl)methanol Synthesis and Properties. Retrieved from .

-

European Patent Office. EP2892877B1 - Process for the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline. Retrieved from .

-

PubChem. Compound Summary: (2-Ethyl-6-methoxyphenyl)methanol (CID 155592652). Retrieved from .

-

BenchChem. 2-Ethyl-6-methylphenol Physical Properties. Retrieved from .

Sources

pharmacological potential of (2-Ethyl-6-methoxyphenyl)methanol intermediates

An In-Depth Technical Guide to the Pharmacological Potential of (2-Ethyl-6-methoxyphenyl)methanol Intermediates

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Ethyl-6-methoxyphenyl)methanol represents a structurally interesting, yet largely uncharacterized, molecule within the broader class of substituted benzyl alcohols. While direct pharmacological data on this specific compound is scarce, a comprehensive analysis of its synthetic precursors reveals a rich tapestry of potential biological activities. This technical guide delves into the pharmacological landscape of the key chemical intermediates involved in the synthesis of (2-Ethyl-6-methoxyphenyl)methanol. By examining the known biological effects of structurally related phenols, benzaldehydes, and benzoic acids, we can extrapolate the potential therapeutic relevance of these intermediates. This paper will serve as a valuable resource for researchers, scientists, and drug development professionals by providing a logical framework for investigating this chemical space, complete with detailed synthetic protocols, data-driven insights, and a forward-looking perspective on future research directions.

The Synthetic Landscape: Pathways to (2-Ethyl-6-methoxyphenyl)methanol

To understand the pharmacological potential of the intermediates, we must first establish a plausible synthetic route to the target compound, (2-Ethyl-6-methoxyphenyl)methanol. Several viable pathways exist in synthetic organic chemistry. Below, we outline three common approaches, each starting from a different precursor. These precursors—a phenol, a benzaldehyde, and a benzoic acid—form the basis of our pharmacological investigation.

A highly efficient and common method involves the reduction of the corresponding aldehyde, 2-ethyl-6-methoxybenzaldehyde. Alternatively, one could start from 2-ethyl-6-methoxybenzoic acid and perform a reduction. A third route could involve a Grignard reaction. The choice of route would depend on the availability of starting materials and the desired scale of the synthesis.

Caption: Plausible synthetic routes to (2-Ethyl-6-methoxyphenyl)methanol.

Pharmacological Deep Dive into Key Intermediates

The true potential of this chemical family may lie within its synthetic precursors. The following sections explore the known and inferred biological activities of these key intermediates.

The Phenolic Precursor: 2-Ethyl-6-methoxyphenol

The Aldehyde Intermediate: 2-Ethyl-6-methoxybenzaldehyde

Substituted benzaldehydes are a well-established class of compounds with diverse biological activities. For instance, various benzaldehyde derivatives have shown potent antifungal activity by targeting cellular antioxidation systems in fungi.[4] 2-Hydroxy-4-methoxybenzaldehyde has been reported to have significant ovicidal activity against Anopheles gambiae eggs, highlighting its potential as an insecticide.[5] The aldehyde functional group is a key pharmacophore, capable of forming Schiff bases with biological amines, a mechanism that can lead to a variety of cellular effects. The combination of the methoxy and ethyl groups on the phenyl ring of 2-ethyl-6-methoxybenzaldehyde will modulate its lipophilicity and electronic properties, which in turn will influence its interaction with biological targets.

The Carboxylic Acid Intermediate: 2-Ethyl-6-methoxybenzoic Acid

Benzoic acid and its derivatives are prevalent in medicinal chemistry. For example, 2-Hydroxy-6-methoxybenzoic acid, a derivative of salicylic acid, has demonstrated analgesic properties in animal models.[6] The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with biological targets, such as enzymes and receptors. The substitution pattern on the aromatic ring is crucial for defining the specific activity. For instance, certain 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids have been identified as inhibitors of the enzyme CSNK2A with antiviral activity.[7] This indicates that the benzoic acid scaffold is a versatile platform for developing targeted therapeutics.

Summary of Potential Pharmacological Activities

| Intermediate/Related Compound | Potential Pharmacological Activity | Supporting Evidence |

| 2-Ethyl-6-methylphenol | Insecticidal, Bactericidal | Found in cigarette smoke condensate with known bioactivity.[1] |

| 2-Methoxyphenols | Antioxidant, Anti-inflammatory | Studied for their ability to scavenge free radicals and inhibit inflammatory pathways.[2][3] |

| Substituted Benzaldehydes | Antifungal, Insecticidal | Exhibit activity against various fungal strains and insect models.[4][5] |

| 2-Hydroxy-6-methoxybenzoic acid | Analgesic | Shows pain-relieving effects in in-vivo studies.[6] |

| Substituted Benzoic Acids | Antiviral (enzyme inhibition) | Derivatives have been synthesized as potent and selective enzyme inhibitors.[7] |

Experimental Protocols

To facilitate further research into this promising area, detailed experimental protocols for the synthesis of (2-Ethyl-6-methoxyphenyl)methanol from its aldehyde and carboxylic acid precursors are provided below.

Protocol 1: Synthesis via Reduction of 2-Ethyl-6-methoxybenzaldehyde

This protocol details the reduction of the aldehyde intermediate to the target benzyl alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

-

2-Ethyl-6-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2-ethyl-6-methoxybenzaldehyde (1.0 eq) in methanol (20 mL).

-

Cooling: Place the flask in an ice bath and stir for 10 minutes.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane (30 mL) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (2-Ethyl-6-methoxyphenyl)methanol.

Caption: Workflow for the reduction of 2-ethyl-6-methoxybenzaldehyde.

Protocol 2: Synthesis via Grignard Reaction

This protocol describes the formation of a Grignard reagent from 2-bromo-1-ethyl-3-methoxybenzene and its subsequent reaction with formaldehyde.[8][9][10]

Materials:

-

2-bromo-1-ethyl-3-methoxybenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (for initiation)

-

Paraformaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

In a dropping funnel, prepare a solution of 2-bromo-1-ethyl-3-methoxybenzene (1.0 eq) in anhydrous diethyl ether (20 mL).

-

Add a small amount of the bromide solution to the magnesium and gently warm to initiate the reaction (disappearance of the iodine color).

-

Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional hour.

-

-

Reaction with Formaldehyde:

-

In a separate flask, heat paraformaldehyde under nitrogen to generate gaseous formaldehyde, and pass this gas through the Grignard solution at 0 °C. Alternatively, a suspension of anhydrous paraformaldehyde in THF can be added to the Grignard reagent.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography.

Structure-Activity Relationships and Future Directions

The pharmacological potential of this class of compounds is intrinsically linked to the nature and position of the substituents on the phenyl ring. The ethyl and methoxy groups in the 2 and 6 positions create a specific steric and electronic environment around the benzylic alcohol.

Caption: Conceptual structure-activity relationships for the core scaffold.

Future research should focus on the systematic synthesis and biological evaluation of (2-Ethyl-6-methoxyphenyl)methanol and its intermediates. Key areas of investigation should include:

-

Antimicrobial Screening: Given the known activity of related phenols, a broad-spectrum antimicrobial screening of these compounds is warranted.

-

Antioxidant and Anti-inflammatory Assays: The 2-methoxyphenol moiety is a strong indicator of potential antioxidant and anti-inflammatory effects, which should be quantified using established in vitro assays.

-

Cytotoxicity and Anticancer Evaluation: Many simple phenolic and benzaldehyde compounds have shown cytotoxic effects against cancer cell lines. This is a logical avenue for further exploration.

-

Derivatization: The benzylic alcohol of the parent compound is a prime handle for further chemical modification to explore structure-activity relationships and optimize for a desired biological activity.

Conclusion

While (2-Ethyl-6-methoxyphenyl)methanol remains a molecule with underexplored pharmacological potential, a detailed examination of its synthetic intermediates provides a compelling case for its relevance in drug discovery. The phenolic, aldehydic, and carboxylic acid precursors belong to chemical classes with well-documented and diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. This guide provides a foundational framework, complete with synthetic strategies and a rationale for further investigation, to unlock the therapeutic potential held within this family of substituted benzyl alcohols. The insights presented herein should encourage and empower researchers to further explore this promising area of medicinal chemistry.

References

-

Organic Syntheses Procedure. (n.d.). 2. Retrieved from [Link]

-

Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

-

Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]

- Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles. (2025). BenchChem.

- Structure-Reactivity Correlation in the Oxidation of Substituted Benzyl Alcohols by Tetrakis (pyridine) Silver Dichromate. (2025, August 8).

-

Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

-

Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2025, August 6). Retrieved from [Link]

- (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione: methods of using and compositions thereof. (n.d.). Google Patents.

-

Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. (2000, April 15). European Journal of Medicinal Chemistry. Retrieved from [Link]

- Boos, T. L., Greiner, E., Calhoun, W., et al. (2006, June 1). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Scholars@UK.

-

Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (2007, April 15). In Vivo. Retrieved from [Link]

-

Patent applications. (n.d.). Department of Medicinal Chemistry. Retrieved from [Link]

- Physical and chemical properties of 2-Ethyl-6-methylphenol. (2025). BenchChem.

-

(E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

-

Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester. (n.d.). Endotherm. Retrieved from [Link]

-

PARA-METHOXYBENZALDEHYDE C8H8O2. (2015, August 9). Retrieved from [Link]

-

Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. (2006, June 15). Journal of Medicinal Chemistry. Retrieved from [Link]

-

2-Ethyl-6-methylbenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Structure-Reactivity Correlation in the Oxidation of Substituted Benzyl Alcohols by Imidazolium Fluorochromate. (n.d.). European Chemical Bulletin. Retrieved from [Link]

-

2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester. (n.d.). Endotherm. Retrieved from [Link]

- Preparation method of 2-methoxy-6-methylbenzoic acid. (n.d.). Google Patents.

-

2-Ethyl-6-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

- 2-ethyl-6-methyl-3-oxypyridine succinate composition of cytoprotection medication. (n.d.). Google Patents.

- Application Notes and Protocols for the Synthesis of 2-Ethyl-6-methylphenol via Alkyl

- Method for synthesizing 2,6-dimethoxyphenol. (n.d.). Google Patents.

-

Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs. (2021, September 14). bioRxiv. Retrieved from [Link]

-

diethyl (dichloromethyl)phosphonate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Drug Repurposing Patent Applications July–September 2025. (2025, December 17). ASSAY and Drug Development Technologies.

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

- Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. (2025, August 10).

-

Electrochemical Reduction of p-Nitro benzoic acid at Glassy Carbon and Stainless Steel (SS-316) Electrode at Different pH. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

Application Note: Selective Synthesis of (2-Ethyl-6-methoxyphenyl)methanol via Regiocontrolled Benzylic Metalation

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The synthesis of (2-ethyl-6-methoxyphenyl)methanol from 2-ethyl-6-methoxytoluene presents a unique regioselectivity challenge: the selective oxygenation of a primary benzylic methyl group in the presence of both a secondary benzylic ethyl group and a highly directing methoxy ether. Traditional radical halogenation (e.g., Wohl-Ziegler bromination) fails here, as it thermodynamically favors the secondary benzylic position of the ethyl group.

This application note details a highly regioselective, self-validating protocol utilizing Schlosser's base (LICKOR superbase) for targeted benzylic metalation, followed by electrophilic trapping with a borate ester and subsequent alkaline peroxide oxidation. This strategy ensures high fidelity, prevents over-oxidation, and bypasses the limitations of radical-mediated pathways.

Mechanistic Rationale & Strategic Design

As a self-validating synthetic workflow, every reagent choice in this protocol is dictated by strict kinetic and thermodynamic principles to ensure absolute regiocontrol.

-

Causality of Base Selection (Overcoming DoM): Standard alkyllithium reagents (like n-BuLi) strongly favor Directed ortho-Metalation (DoM) due to pre-coordination with the Lewis basic oxygen of the methoxy group. To bypass ring metalation, we employ Schlosser's base (an equimolar mixture of n-BuLi and KOtBu). This superbase shifts the reaction from a kinetically controlled DoM pathway to a thermodynamically controlled benzylic deprotonation[1].

-

Causality of Regioselectivity (Primary vs. Secondary): The substrate possesses two competing benzylic sites: the methyl group (primary) and the ethyl group (secondary). Schlosser's base selectively deprotonates the methyl group because primary carbanions are significantly less sterically hindered and thermodynamically more stable than secondary carbanions[2]. Furthermore, the methyl group is ortho to the electronegative methoxy group, providing additional inductive stabilization to the resulting anion.

-

Causality of Oxygenation Strategy (Borate Trapping vs. Direct O₂): Direct sparging of molecular oxygen (O₂) into benzylic carbanion solutions frequently triggers single-electron transfer (SET) events, leading to benzylic radicals that rapidly homocouple to form bibenzyl dimers. To prevent this, the carbanion is first trapped with trimethyl borate to form a stable benzylboronate complex. In situ oxidation with alkaline hydrogen peroxide then proceeds via a stereoretentive 1,2-alkyl migration from boron to oxygen, cleanly yielding the primary alcohol without over-oxidation to the aldehyde[3],[4].

Reaction Pathway Visualization

Synthetic workflow for the selective benzylic oxidation of 2-ethyl-6-methoxytoluene.

Experimental Protocol

Materials and Reagents

The following quantitative data summarizes the stoichiometry required for a standard 10.0 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | mmol | Amount |

| 2-Ethyl-6-methoxytoluene | 150.22 | 1.0 | 10.0 | 1.50 g |

| KOtBu (Potassium tert-butoxide) | 112.21 | 1.2 | 12.0 | 1.35 g |

| n-BuLi (2.5 M in hexanes) | - | 1.2 | 12.0 | 4.8 mL |

| THF (Anhydrous, inhibitor-free) | 72.11 | - | - | 50 mL |

| Trimethyl borate , B(OMe)₃ | 103.91 | 1.5 | 15.0 | 1.70 mL |

| NaOH (3.0 M aqueous solution) | 40.00 | 3.0 | 30.0 | 10.0 mL |

| H₂O₂ (30% w/w aqueous solution) | 34.01 | 5.0 | 50.0 | 5.1 mL |

Step-by-Step Methodology

Step 1: Superbase Generation & Regioselective Metalation

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

-

Charge the flask with 2-ethyl-6-methoxytoluene (1.50 g, 10.0 mmol) and KOtBu (1.35 g, 12.0 mmol).

-

Add anhydrous THF (50 mL) and stir to dissolve. Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Dropwise, add n-BuLi (4.8 mL, 2.5 M in hexanes, 12.0 mmol) over 10 minutes via a syringe.

-

Self-Validation Check: The solution will transition to a deep red/orange color, serving as a visual indicator of benzylic carbanion formation.

-

-

Stir the reaction mixture at -78 °C for 2 hours to ensure complete thermodynamic equilibration to the primary benzylic carbanion.

Step 2: Electrophilic Trapping (Borylation)

-

To the dark red solution at -78 °C, add trimethyl borate (1.70 mL, 15.0 mmol) dropwise over 5 minutes.

-

Self-Validation Check: The deep color should rapidly dissipate to a pale yellow or colorless solution, confirming the consumption of the carbanion and the formation of the benzylboronate complex.

-

-

Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

Step 3: Oxidative Cleavage

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Add 3.0 M aqueous NaOH (10.0 mL, 30.0 mmol) in one portion.

-

CRITICAL SAFETY STEP: Slowly add 30% w/w aqueous H₂O₂ (5.1 mL, 50.0 mmol) dropwise over 15 minutes. This oxidative cleavage is highly exothermic.

-

Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 2 hours.

Step 4: Quenching & Workup

-

Cool the mixture back to 0 °C and carefully quench excess peroxide by adding saturated aqueous Na₂S₂O₃ (20 mL).

-

Self-Validation Check: Test the aqueous layer with starch-iodide paper to ensure the complete neutralization of residual peroxides.

-

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

-

Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% EtOAc in Hexanes.

-

Isolate (2-ethyl-6-methoxyphenyl)methanol as a colorless to pale yellow oil.

Analytical Characterization (Expected)

-

¹H NMR (400 MHz, CDCl₃):

7.18 (t, J = 8.0 Hz, 1H, Ar-H), 6.85 (d, J = 8.0 Hz, 1H, Ar-H), 6.78 (d, J = 8.0 Hz, 1H, Ar-H), 4.75 (s, 2H, -CH₂OH), 3.85 (s, 3H, -OCH₃), 2.72 (q, J = 7.5 Hz, 2H, -CH₂CH₃), 2.10 (br s, 1H, -OH), 1.22 (t, J = 7.5 Hz, 3H, -CH₂CH₃). -

TLC:

≈ 0.35 (20% EtOAc/Hexanes, UV active, stains dark brown with Seebach's stain).

References

-

Zhu, H., Wu, Y., Mao, J., Xu, J., Walsh, P. J., & Shi, H. (2024). C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Chemical Society Reviews. URL:[Link]

-

Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. (2006). ResearchGate. URL:[Link]

-

Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. (2017). Chemical Communications (RSC Publishing). URL:[Link]

-

Hydrogen peroxide (Organic Reactions). Wikipedia. URL: [Link]

Sources

- 1. C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00466C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 4. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]

Introduction: The Synthetic Gateway to (2-Ethyl-6-methoxyphenyl)methanol

An In-Depth Guide to the Reduction of 2-Ethyl-6-methoxybenzaldehyde: Protocols, Mechanisms, and Analytical Considerations

The reduction of aromatic aldehydes to their corresponding benzyl alcohols is a cornerstone transformation in modern organic synthesis. 2-Ethyl-6-methoxybenzaldehyde serves as a valuable precursor to (2-ethyl-6-methoxyphenyl)methanol, a substituted benzyl alcohol that can be a key building block in the synthesis of more complex molecules, including pharmacologically active compounds and specialized chemical materials. The strategic placement of the ethyl and methoxy groups on the aromatic ring influences the molecule's steric and electronic properties, making the precise and efficient execution of its reduction a critical step for researchers in medicinal chemistry and materials science.

This comprehensive guide provides detailed application notes and protocols for three distinct and widely employed methods for the reduction of 2-ethyl-6-methoxybenzaldehyde. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying principles, the rationale behind experimental choices, and the critical safety considerations for each method. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction completion and product purity.

Method 1: Sodium Borohydride (NaBH₄) Reduction in Protic Solvents

Principle and Application

Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, ideal for the chemoselective reduction of aldehydes and ketones to their corresponding alcohols.[1][2] Its operational simplicity and enhanced safety profile over more powerful hydrides make it the go-to reagent for this class of transformation, especially when other reducible functional groups might be present in a more complex substrate. The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. In protic solvents like methanol or ethanol, the solvent itself facilitates the protonation of the resulting alkoxide intermediate to yield the final alcohol product.[2]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.[3][4]

-

Reagent Hazards: Sodium borohydride is a solid that reacts with water and acidic solutions to produce flammable hydrogen gas.[4] The reaction can be exothermic. Handle in a well-ventilated fume hood and keep away from open flames.[5]

-

Disposal: Unreacted NaBH₄ should be quenched carefully with a protic solvent (like isopropanol) before disposal.[3]

Detailed Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-6-methoxybenzaldehyde (e.g., 1.64 g, 10 mmol).

-

Dissolution: Add 30 mL of methanol to the flask and stir at room temperature until the aldehyde is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is crucial for controlling the exothermicity of the reaction.

-

Reagent Addition: Slowly add sodium borohydride (e.g., 0.42 g, 11 mmol, 1.1 equivalents) to the stirred solution in small portions over 15-20 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the flask again in an ice bath. Carefully and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution. Continue adding until gas evolution ceases and the pH is approximately neutral.[6]

-

Workup and Extraction:

-

Reduce the volume of methanol using a rotary evaporator.

-

Add 30 mL of deionized water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude (2-ethyl-6-methoxyphenyl)methanol by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Workflow Visualization

Caption: Workflow for NaBH₄ Reduction.

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction in Anhydrous Ether

Principle and Application

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and non-selective reducing agent capable of reducing not only aldehydes and ketones but also esters, carboxylic acids, and amides.[7][8] Its high reactivity stems from the greater polarity of the Al-H bond compared to the B-H bond in NaBH₄.[2] While often considered overkill for a simple aldehyde reduction, its use ensures a rapid and complete conversion. The protocol demands strict anhydrous conditions and an inert atmosphere, as LAH reacts violently with water and other protic sources.[9][10]

Critical Safety and Handling

-

PPE: Wear a fire-retardant lab coat, safety glasses or face shield, and heavy-duty gloves.[9][11]

-

Extreme Reactivity: LAH is a pyrophoric solid that reacts explosively with water.[12][13] All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[14]

-

Handling: Handle LAH powder in a fume hood or glove box. Never work alone. Keep a Class D fire extinguisher (for combustible metals) or a bucket of dry sand readily accessible.[9] Do NOT use water or CO₂ extinguishers.

-

Quenching: The quenching process is highly exothermic and releases large volumes of hydrogen gas. It must be performed slowly and at low temperatures.

Detailed Experimental Protocol

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel sealed with a rubber septum. Purge the entire system with inert gas for at least 15 minutes.

-

Reagent Suspension: In the reaction flask, suspend LiAlH₄ (e.g., 0.42 g, 11 mmol, 1.1 equivalents) in 20 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 2-ethyl-6-methoxybenzaldehyde (1.64 g, 10 mmol) in 15 mL of anhydrous THF and add it to the dropping funnel via cannula transfer. Add the aldehyde solution dropwise to the stirred LAH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor by TLC for the complete consumption of the starting material.

-

Controlled Quenching (Fieser Method):

-

Cool the reaction mixture back to 0 °C.

-

Following the "1:1:3" rule for X grams of LAH used, add the following reagents dropwise in sequence with vigorous stirring:

-

Add X mL of water (e.g., 0.42 mL for 0.42 g of LAH).

-

Add X mL of 15% (w/v) aqueous NaOH (e.g., 0.42 mL).

-

Add 3X mL of water (e.g., 1.26 mL).

-

-

This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[14]

-

-

Workup and Isolation:

-

Allow the mixture to warm to room temperature and stir for 30 minutes until a white, granular solid forms.

-

Add some anhydrous magnesium sulfate (MgSO₄) to the slurry to aid in drying and filtration.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: If necessary, purify the product by flash column chromatography as described in Method 1.

Mechanism Visualization

Caption: LiAlH₄ Reduction Mechanism.

Method 3: Heterogeneous Catalytic Hydrogenation

Principle and Application

Catalytic hydrogenation is a powerful and "green" reduction method that utilizes molecular hydrogen (H₂) and a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde.[15][16] The reaction occurs on the surface of the catalyst, where the aldehyde and hydrogen are adsorbed, facilitating the addition of hydrogen across the carbonyl double bond. This method avoids the use of stoichiometric metal hydride reagents, generating water as the only theoretical byproduct. It is particularly advantageous for large-scale synthesis due to easier product isolation and catalyst recovery.[16]

Safety and Handling

-

PPE: Standard PPE (lab coat, safety glasses, gloves) is required.

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.

-

Catalyst Hazard: Palladium on carbon (Pd/C) is pyrophoric, especially when dry and finely divided. Never allow the catalyst to dry in the air. Handle it as a slurry in solvent or under an inert atmosphere. The filter cake after the reaction must be kept wet.

Detailed Experimental Protocol

-

Reaction Setup: In a heavy-walled flask suitable for hydrogenation (e.g., a Parr bottle or a thick-walled round-bottom flask), dissolve 2-ethyl-6-methoxybenzaldehyde (1.64 g, 10 mmol) in 40 mL of ethanol.

-

Catalyst Addition: To the solution, carefully add 10% Palladium on Carbon (e.g., 50 mg, ~0.3 mol%). The catalyst should be added carefully to avoid creating dust.

-

Hydrogenation:

-

Securely connect the flask to a hydrogenation apparatus.

-

Purge the system by evacuating the flask under vacuum and backfilling with hydrogen gas. Repeat this cycle three times to ensure all air is removed.

-

Pressurize the vessel to the desired pressure (e.g., using a balloon of H₂ for atmospheric pressure or setting the pressure on a Parr hydrogenator to 50 psi).

-

Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen gas.

-

-

Reaction Monitoring: Monitor the reaction by observing hydrogen uptake (on a Parr apparatus) or by periodically taking samples for TLC analysis. The reaction is typically complete in 4-16 hours at room temperature.[15][16]

-

Workup and Catalyst Removal:

-

Once complete, carefully vent the hydrogen pressure and purge the flask with nitrogen or argon.

-

CRITICAL STEP: Set up a filtration apparatus with a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel. Wet the Celite pad with the reaction solvent (ethanol).

-

Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol (3 x 20 mL). Do not allow the filter cake containing the catalyst to go dry.

-

Immediately transfer the wet filter cake into a designated waste container filled with water.

-

-

Isolation: Concentrate the filtrate under reduced pressure to afford the desired alcohol, which is often of high purity without further purification.

Comparative Analysis and Troubleshooting

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Pd-C) |

| Reactivity | Mild, selective for aldehydes/ketones.[1] | Very strong, reduces most carbonyls.[8] | Strong, can reduce other groups (e.g., C=C, nitro) under forcing conditions.[17] |

| Safety | Moderate; reacts with water to form H₂. | High risk; pyrophoric, reacts violently with water.[9][12] | High risk; flammable H₂ gas and pyrophoric catalyst. |

| Conditions | Protic solvents (MeOH, EtOH), 0 °C to RT. | Anhydrous ether solvents, inert atmosphere, 0 °C to RT.[10] | Various solvents, H₂ atmosphere (balloon or pressure). |

| Workup | Simple acid quench and extraction. | Careful, multi-step quenching required; filtration of salts.[14] | Filtration of catalyst (must be kept wet); simple evaporation. |

| Advantages | Easy to handle, good selectivity, simple workup. | Very fast and effective, powerful. | "Green" (atom economical), scalable, high purity product. |

| Disadvantages | Slower than LAH. | Dangerous, requires stringent anhydrous conditions. | Specialized equipment may be needed, catalyst can be expensive. |

Troubleshooting Common Issues

-

Incomplete Reaction:

-

Hydride Reagents: The reagent may have degraded due to improper storage. Use a fresh bottle or a greater excess.

-

Hydrogenation: The catalyst may be poisoned (e.g., by sulfur-containing impurities) or inactive. Ensure vigorous stirring to overcome mass transfer limitations.

-

-

Formation of Side Products:

-

In catalytic hydrogenation, prolonged reaction times or higher pressures can lead to hydrogenolysis of the benzylic alcohol or reduction of the aromatic ring.

-

-

Difficult Workup (LiAlH₄):

-

If a gelatinous precipitate forms during quenching, it is difficult to filter. This usually results from an improper quenching procedure. The Fieser method is designed to prevent this.

-

Analytical Characterization

The progress of the reduction and the identity of the final product, (2-ethyl-6-methoxyphenyl)methanol, should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. The product alcohol will have a lower Rf value than the starting aldehyde in a non-polar eluent system (e.g., Hexane/Ethyl Acetate) due to its increased polarity (hydrogen bonding).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the mass of the product and assessing its purity.[18][19]

-

Infrared (IR) Spectroscopy: The most telling transformation is the disappearance of the strong aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Look for the disappearance of the characteristic aldehyde proton signal (singlet, ~10 ppm) and the appearance of a new singlet for the benzylic CH₂ protons (~4.5-4.7 ppm) and a broad singlet for the alcohol OH proton.

-

¹³C NMR: The aldehyde carbonyl carbon signal (~190 ppm) will be replaced by the benzylic alcohol carbon signal (~60-65 ppm).

-

References

-

Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton University. [Link]

-

Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. Apollo - University of Cambridge Repository. [Link]

-

Catalytic Hydrogen Transfer and Decarbonylation of Aromatic Aldehydes on Ru and Ru Phosphide Model Catalysts. The Journal of Physical Chemistry C. [Link]

-

Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. National Center for Biotechnology Information. [Link]

-

Sodium Borohydride SOP. The Ohio State University. [Link]

-

LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]

-

COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. IJRAR. [Link]

-

SODIUM BOROHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]

-

How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]

-

Hydrogenation of aromatic aldehydes in the presence of 2 in water. ResearchGate. [Link]

-

A Guided-Inquiry Approach to the Sodium Borohydride Reduction and Grignard Reaction of Carbonyl Compounds. Journal of Chemical Education. [Link]

-

Gas chromatographic-mass spectrometric assay of tissue malondialdehyde, 4-hydroxynonenal, and other aldehydes after their reduction to stable alcohols. PubMed. [Link]

-